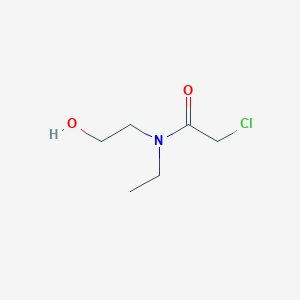









|
REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](Cl)=[O:4].[CH2:6]([NH:8][CH2:9][CH2:10][OH:11])[CH3:7].C(=O)([O-])[O-].[Na+].[Na+]>C(#N)C>[Cl:1][CH2:2][C:3]([N:8]([CH2:6][CH3:7])[CH2:9][CH2:10][OH:11])=[O:4] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
97 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)Cl
|
|
Name
|
|
|
Quantity
|
89 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCCO
|
|
Name
|
|
|
Quantity
|
119 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was mechanically stirred for two hours at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
for 14 hours at room temperature
|
|
Duration
|
14 h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness at 40° C.
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in chloroform
|
|
Type
|
ADDITION
|
|
Details
|
The resulting solution was mixed with 1N hydrochloric acid
|
|
Type
|
ADDITION
|
|
Details
|
by mixing with 10% aqueous sodium carbonate and aqueous saturated sodium chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
It was then dried over anhydrous magnesium sulphate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through activated charcoal
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC(=O)N(CCO)CC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 85% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |